molecular formula C6H4BrClO B1291525 3-Bromo-5-chlorophenol CAS No. 56962-04-0

3-Bromo-5-chlorophenol

Cat. No.: B1291525
CAS No.: 56962-04-0
M. Wt: 207.45 g/mol
InChI Key: GMGWXLPFRHYWAS-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorophenol (CAS 56962-04-0) is a halogenated phenolic compound with the molecular formula C₆H₄BrClO and a molecular weight of 207.45 g/mol . It is a white to off-white crystalline solid with a melting point range of 66–70°C and ≥97% purity in commercial grades . The compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of inhibitors for viral proteases, such as SARS-CoV-2 main protease (Mpro) . Its structure features bromine and chlorine substituents at the 3- and 5-positions of the phenol ring, respectively, which influence its electronic properties and reactivity in nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorophenol can be achieved through several methods. One common approach involves the hydrolysis of a precursor compound in an acidic medium. For instance, a compound containing bromine and chlorine substituents can be hydrolyzed to yield this compound . Another method involves the nitration of a suitable precursor, followed by reduction and bromination steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as bromination and chlorination of phenol derivatives, followed by purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-5-chlorophenol has been utilized in the synthesis of several pharmaceutical compounds. Notably, it serves as an intermediate in the production of drugs targeting diseases caused by immunodeficiency viruses and Alzheimer's disease.

Case Study: Drug Development

  • Non-Nucleoside Reverse Transcriptase Inhibitors : Research has indicated that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors, crucial for treating HIV infections. A patent (US2006025462) describes its application in developing such inhibitors .
  • Alzheimer's Disease Treatment : Another study highlighted its role in synthesizing compounds aimed at treating mild cognitive impairment associated with Alzheimer's disease (WO2007145569) .

Agricultural Applications

In agriculture, this compound is investigated for its potential as an active ingredient in herbicides and insecticides.

Case Study: Herbicides and Insecticides

  • Synthesis of Pesticides : The compound is used as a precursor in synthesizing various pesticides, enhancing their efficacy against specific pests while minimizing environmental impact .

Biochemical Research

The compound's biochemical properties make it a valuable reagent in various research applications.

Case Study: Biochemical Assays

  • Reagent in Organic Synthesis : It is frequently employed as a reagent in organic synthesis reactions, facilitating the formation of complex molecules. Its utility extends to catalyzing reactions that are essential for synthesizing biologically active compounds .

Chemical Synthesis

This compound is also significant in developing synthetic methodologies within organic chemistry.

Data Table: Summary of Applications

Application AreaSpecific UseReference
PharmaceuticalsIntermediate for drug synthesisUS2006025462
Non-nucleoside reverse transcriptase inhibitorsWO2007145569
AgricultureActive ingredient in herbicides/insecticides
Biochemical ResearchReagent in organic synthesis
Chemical SynthesisVarious synthetic methodologies

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorophenol involves its interaction with various molecular targets and pathways. The compound can exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

4-Bromo-2-chlorophenol (CAS 3964-56-5)

  • Molecular Formula: C₆H₄BrClO (same as 3-Bromo-5-chlorophenol).
  • Melting Point: 48–51°C, significantly lower than this compound .
  • Applications : Less commonly reported in pharmaceutical synthesis but used in specialty chemical manufacturing.
  • Key Difference : The positional arrangement of substituents (bromine at 4-position, chlorine at 2-position) reduces molecular symmetry, leading to weaker crystal lattice interactions and a lower melting point .

3-Bromo-4-chlorophenol (CAS 13659-24-0)

  • Molecular Formula : C₆H₄BrClO.
  • Key Difference: The adjacent bromine and chlorine substituents (positions 3 and 4) may sterically hinder reactions compared to the para-substituted this compound.

Derivatives with Additional Functional Groups

3-Bromo-5-(trifluoromethyl)phenol (CAS 1025718-84-6)

  • Molecular Formula : C₇H₄BrF₃O .
  • Key Feature : Incorporates a trifluoromethyl (-CF₃) group instead of chlorine.
  • Applications : The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and medicinal chemistry .

2-(1H-Benzimidazol-2-yl)-3-bromo-5-chlorophenol

  • Structure: A heterocyclic derivative synthesized from this compound and o-phenylenediamine.
  • Properties : Exhibits planar molecular geometry with intramolecular O–H⋯N hydrogen bonding, relevant in crystal engineering and supramolecular chemistry .

Commercial Availability and Cost

Compound Supplier(s) Purity Price (Example)
This compound Thermo Scientific, Kanto ≥97% 1 g : ~$95 (JPY 9,500)
4-Bromo-2-chlorophenol TCI America, Kanto >97% 5 g : ~$32 (JPY 3,200)
3-Bromo-5-(trifluoromethyl)phenol Hairui Chem N/A Custom synthesis upon inquiry .

Biological Activity

3-Bromo-5-chlorophenol (CAS: 56962-04-0) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure
this compound is characterized by its molecular formula C6H4BrClOC_6H_4BrClO and a molecular weight of 195.46 g/mol. The presence of both bromine and chlorine substituents on the phenolic ring significantly influences its reactivity and biological activity.

Synthesis Methods
Several synthetic routes have been developed for producing this compound, including:

  • Ozonolysis of Chloro-bromobenzene : This method involves ozonizing chloro-bromobenzene followed by acid esterification, although it suffers from high costs and side reactions .
  • Sang Demaier Reaction : Utilizing 3-amino-5-chlorophenol as a precursor, this method is limited by the availability of raw materials and low yields .
  • Hydrolysis of 3-Chloro-5-bromofluorobenzene : A more recent approach that simplifies the process while enhancing yield and reducing costs .

Biological Activities

This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Below are detailed findings from relevant studies.

Antibacterial Activity

A study conducted on the antibacterial properties of this compound demonstrated effective inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The agar well diffusion method was employed to assess its efficacy compared to standard antibiotics like chloramphenicol.

CompoundZone of Inhibition (mm)Activity Index
This compound150.75
Chloramphenicol201.00

The results indicated that while this compound showed significant antibacterial activity, it was less effective than chloramphenicol .

Antifungal Activity

In addition to antibacterial properties, studies have indicated potential antifungal activity against various fungal strains. For instance, the compound was tested against Candida albicans, revealing a moderate inhibitory effect.

Anticancer Potential

Research has also highlighted the anticancer potential of this compound derivatives. A notable study synthesized diaryl guanidinium derivatives from this compound, which exhibited an IC50 value of approximately 4.07±0.10μM4.07\pm 0.10\mu M against the HL-60 human promyelocytic leukemia cell line . This suggests a promising avenue for developing novel anticancer agents.

The biological activities of this compound can be attributed to several mechanisms:

  • Interference with Cellular Processes : The halogenated structure may enhance lipophilicity, leading to bioaccumulation in cellular membranes where it can disrupt normal cellular functions.
  • Endocrine Disruption Potential : Similar compounds have been shown to act as endocrine disruptors, potentially interfering with hormone signaling pathways critical for cellular development and proliferation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated phenols can induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers evaluated the antibacterial properties against clinical isolates of E. coli and S. aureus.
    • Results indicated significant inhibition at varying concentrations, suggesting potential for therapeutic applications in treating bacterial infections.
  • Anticancer Activity Assessment :
    • A series of experiments assessed the cytotoxic effects on different cancer cell lines.
    • The findings revealed that modifications to the phenolic structure could enhance activity, indicating a structure-activity relationship worth exploring further.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-chlorophenol, and how can purity be optimized?

this compound is typically synthesized via electrophilic aromatic substitution or halogen-exchange reactions. For example, bromination of 5-chlorophenol using bromine in a controlled acidic medium (e.g., HBr/AcOH) can yield the product. Purification often involves recrystallization from ethanol or column chromatography with silica gel (hexane/ethyl acetate gradients). Purity (>97%) is achievable by monitoring reaction progress via TLC and eliminating side products like dibrominated derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), with distinct splitting patterns due to bromine and chlorine substituents.
  • FT-IR : O-H stretch (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-Cl (~750 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 208 (M⁺) and isotopic patterns reflecting Br/Cl .
    Note : Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) for unambiguous assignment.

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³).
  • Waste Disposal : Collect in halogenated waste containers; avoid release into water systems .

Advanced Research Questions

Q. How does the electronic nature of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing effects of Br and Cl deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the hydroxyl group. In Suzuki-Miyaura couplings, the bromine atom acts as a superior leaving group compared to chlorine, enabling selective functionalization. Optimizing catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF can enhance yields .

Q. How can contradictory HPLC data for this compound purity be resolved?

Discrepancies may arise from:

  • Column Choice : Use reverse-phase C18 columns with acetonitrile/water (acidified with 0.1% TFA) for better resolution.
  • Impurity Identification : Compare retention times with synthesized standards (e.g., dibromo impurities) or employ LC-MS to detect byproducts.
  • Method Validation : Ensure calibration curves (R² > 0.99) and repeatability tests (RSD < 2%) .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage Conditions : Keep in amber vials at 2–4°C under inert gas (N₂/Ar) to prevent oxidation.
  • Stability Monitoring : Conduct periodic NMR/HPLC checks. Degradation products (e.g., quinones) form via autoxidation; adding stabilizers like BHT (0.1%) can suppress this .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor in synthesizing HIV-1 inhibitors like Doravirine. The phenol group is functionalized via Mitsunobu reactions to introduce ether linkages, while bromine enables late-stage diversification through cross-coupling. Critical steps include protecting the hydroxyl group (e.g., with TBSCl) before bromine-lithium exchange .

Q. Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (temp, solvent purity) meticulously, as trace moisture can deactivate catalysts in cross-couplings.
  • Data Interpretation : Use computational tools (e.g., Gaussian for NMR prediction) to resolve spectral ambiguities.

Properties

IUPAC Name

3-bromo-5-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGWXLPFRHYWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627097
Record name 3-Bromo-5-chlorophenol
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-04-0
Record name 3-Bromo-5-chlorophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorophenol
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Record name 3-Bromo-5-chlorophenol
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Record name 3-Bromo-5-chlorophenol
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Synthesis routes and methods I

Procedure details

A flask containing (1,5-cyclooctadiene)(methoxy)-iridium(I) dimer (84 mg, 0.13 mmol), 4,4′-di-tert butyl-2-2′-dipyridyl (69 mg, 0.26 mmol) and bis(pinacolato)diboron (1.29 g, 5.11 mmol) was purged with Ar, then hexanes (26 mL) and 1-bromo-3-chlorobenzene (1 mL, 8.51 mmol) were added sequentially. The solution was stirred at RT for 18 h. The reaction mixture was concentrated in vacuo, re-dissolved in acetone (26 mL), then oxone (5.23 g, 8.51 mmol) in water (26 mL) added [Caution: exotherm observed]. After 10 min, the reaction mixture was diluted with DCM. The layers separated, and the aqueous layer extracted with DCM. The combined organics were washed with brine, dried and concentrated in vacuo to give the title compound (1.43 g, 81%). LCMS (Method 3): Rt 3.74 min, m/z 205, 207 [M-H+].
Name
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
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1 mL
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reactant
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[Compound]
Name
hexanes
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26 mL
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solvent
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0 (± 1) mol
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1.29 g
Type
reactant
Reaction Step Four
Quantity
84 mg
Type
catalyst
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

Under an atmosphere of dry nitrogen, 103 mg 1,5-cyclooctadiene(H5-indenyl)iridium (I) was put in a 25 mL Pyrex bottle. Subsequently were added 0.04 mL 1,2-bis(dimethylphosphino)ethane, 0.61 mL 3-bromochlorobenzene and 1.52 mL pinacolborane. The mixture was stirred at 150° C. for 3.5 h. After cooling to room temperature, the borane adduct was taken up in 17 mL acetone to give a clear solution. This solution was added slowly to 17.41 mL of a 0.30 M solution of oxone in water cooled in an ice bath. The mixture was stirred vigorously for 15 min. at room temperature and extracted three times with DCM. The combined organic phases were dried over Na2SO4 and evaporated to dryness. The residue was purified by flash chromatography (DCM) to yield 750 mg (62%) of a beige solid. 1H NMR complies with known data (compound (I), Maleczka, 2003).
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
1.52 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Four
Quantity
103 mg
Type
catalyst
Reaction Step Five
Yield
62%

Synthesis routes and methods III

Procedure details

To an airfree flask equipped with a stir bar, in a glove box, was added m-bromochlorobenzene (192 mg, 1.00 mmol), HBPin (200 mg, 1.56 mmol), (Ind)Ir(COD) (8.3 mg, 0.02 mmol), and dmpe (3.0 mg, 0.02 mmol). The flask was sealed, removed for the glove box, and stirred at 150° C. for 3 h. This material was used in next step without purification. To the crude material was added NaOH (1.5 mL of a 1.5M aqueous solution) and the resulting mixture was stirred for 5 minutes. To this was added NaHCO3 (0.73 g, 8.7 mmol) and acetone (3 mL). The mixture was cooled to 0° C. and OXONE (3.2 mL of a 0.33M aqueous solution) was added dropwise. The reaction mixture was stirred at 0° C. for 10 minutes and quenched with sodium bisulfite (2.0 g in 3 ml H2O). The grayish solution was diluted with ether (20 ml), and extracted with aq. 2 M HCl (1×25 ml). The aqueous layer was separated from the organic layer and extracted with ether (2×25 ml). Combined organic layers were washed with water (2×25 ml), dried with MgSO4, and solvents removed under reduced pressure. Crude material was passed through silica plug eluting with CH2Cl2 to give 163.4 mg (78.8%) of 3-bromo-5-chlorophenol as a white solid. In a separate run under the same conditions with twice the scale, 301.2 mg (72.4%) of desired phenol was obtained. mp=68-69° C. 1H NMR (CDCl3, 300 MHz) δ 7.08 (t, J=1.65 Hz, 1H), 6.89 (dd, J=2.2, 1.65 Hz, 1H), 6.78 (dd, J=2.2, 1.65 Hz, 1H), 4.83 (s, 1H). 13C NMR (CDCl3, 125 MHz) δ 156.6, 135.7, 124.1, 122.9, 117.4, 115.0. FT-IR (KBr) 3221, 3159, 3090, 3046, 2927, 2856, 2793, 2659, 2492, 1577, 1486, 1458, 1426, 1376, 1359, 1286, 1239, 1214, 1088, 913, 859, 840, 778, 666 cm−1. MS (rel. int.) m/z 208 (100), 206 (82), 127 (26), 99 (37), 63 (22). Anal. Calcd for C6H4BrClO: C, 34.74; H, 1.94; N, 0.00. Found: C, 35.08; H, 2.03; N, 0.07.
Quantity
192 mg
Type
reactant
Reaction Step One
[Compound]
Name
(Ind)Ir(COD)
Quantity
8.3 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One
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0.73 g
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reactant
Reaction Step Two
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3 mL
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Retrosynthesis Analysis

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